2-Bromo-3-nitro-5-(trifluorometil)piridina

Descripción general

Descripción

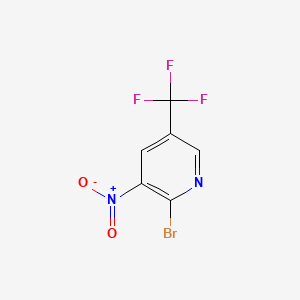

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, characterized by the presence of bromine, nitro, and trifluoromethyl groups.

Aplicaciones Científicas De Investigación

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a substrate in various chemical reactions .

Mode of Action

It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent , which suggests that it may interact with its targets through this mechanism.

Biochemical Pathways

It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .

Result of Action

It’s known that compounds containing a trifluoromethyl group have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Action Environment

It’s known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the reaction of 3-(trifluoromethyl)pyridine with bromine in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide

Major Products:

Nucleophilic Substitution: Products include 2-azido-3-nitro-5-(trifluoromethyl)pyridine or 2-thio-3-nitro-5-(trifluoromethyl)pyridine.

Reduction: The major product is 2-bromo-3-amino-5-(trifluoromethyl)pyridine

Comparación Con Compuestos Similares

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of bioactive molecules and materials with specialized functions .

Actividad Biológica

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl substituent. Its molecular formula is CHBrFNO, and it exhibits unique chemical properties that make it a valuable compound in organic synthesis and potential pharmaceutical applications. This article explores its biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The compound is noted for its white crystalline form and solubility in water , with stability at elevated temperatures. The presence of reactive functional groups allows for diverse reaction pathways, making it an important building block in medicinal chemistry and agrochemicals .

Biological Activity

Research into the biological activity of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine has revealed several potential applications:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that compounds with similar substituents to 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer models. The IC50 values ranged from 0.096 μM to 10.32 μM for different derivatives, highlighting the potential of this class of compounds in oncology .

The mechanism by which 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine exerts its biological effects is not fully understood. However, it is hypothesized that the electron-withdrawing trifluoromethyl and nitro groups may enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to alterations in cellular signaling pathways or gene expression profiles.

Propiedades

IUPAC Name |

2-bromo-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTPNVWLMZFFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673512 | |

| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-90-9 | |

| Record name | 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.